5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole
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Overview
Description
5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the broader class of triazolobenzothiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been known to act as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1), and cytochrome cyp8b1 .
Mode of Action
It is known that similar compounds interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Similar compounds have been known to possess antiviral activity and find use in the treatment of herpes and viral hepatitis b .
Biochemical Analysis
Cellular Effects
It’s known that similar compounds have been found to modulate σ-receptors, inhibit β-secretase-1 (BACE-1) and cytochrome Cyp8b1, and also possess antiviral activity . These findings suggest that 5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole may have a broad range of effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
- 1,2,4-Triazolo[4,3-a]pyrazine
Uniqueness
5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-2-4-7-6(3-1)11-8(12-7)9-5-10-11/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYNUESSPLBUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=NC=N3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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